1-(Difluoromethoxy)-2-(trifluoromethyl)benzene
Overview
Description
Trifluoromethylated compounds, such as those containing a trifluoromethyl group, play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the trifluoromethylation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, making it challenging to activate in organic synthesis .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is typically characterized by the presence of a trifluoromethyl group. This group consists of a carbon atom bonded to three fluorine atoms and one other atom or group .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can serve as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .Physical And Chemical Properties Analysis
Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include high stability and reactivity, among others .Scientific Research Applications
Catalysis and Organic Synthesis :
- Mejía and Togni (2012) described the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents, which could include compounds similar to 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene (Mejía & Togni, 2012).
Material Science and Polymer Chemistry :
- Yu Xin-hai (2010) explored the synthesis of compounds similar to 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene for the development of novel fluorine-containing polyetherimide, highlighting its application in the field of advanced materials (Yu Xin-hai, 2010).
Environmental Chemistry and Green Chemistry :
- Arce et al. (2007) researched the separation of aromatic hydrocarbons from alkanes using ionic liquids, which could be applicable to the separation of compounds like 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene, demonstrating its potential in environmental applications (Arce et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10)14-6-4-2-1-3-5(6)8(11,12)13/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKLXWTUALSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-2-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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